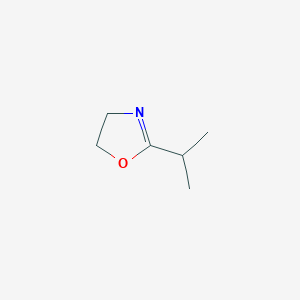
Methylamine, N-(1-butylpentylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamine, N-(1-butylpentylidene)-, also known as N-butylpentylidene imine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methylamine, N-(1-butylpentylidene)-lidene imine is not fully understood. However, it has been reported to have a high electron affinity, which makes it a potential candidate for use in organic electronics. It has also been reported to form stable complexes with metal ions, which could be useful in catalysis and material science.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methylamine, N-(1-butylpentylidene)-lidene imine. However, it has been reported to be non-toxic and non-carcinogenic, making it a potential candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methylamine, N-(1-butylpentylidene)-lidene imine is its high purity and good yields, which make it suitable for use in various lab experiments. However, its limited solubility in common solvents could be a limitation for some experiments.
Direcciones Futuras
There are several future directions for research on Methylamine, N-(1-butylpentylidene)-lidene imine. One potential area of research is the synthesis of new derivatives of this compound with improved properties for use in various applications. Another potential area of research is the investigation of its potential use as a fluorescent probe in biological imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Methylamine, N-(1-butylpentylidene)-lidene imine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in various applications.
Métodos De Síntesis
The synthesis of Methylamine, N-(1-butylpentylidene)-lidene imine involves the reaction of butylpentylamine with formaldehyde. The resulting product is then subjected to a condensation reaction with acetaldehyde to produce the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
Methylamine, N-(1-butylpentylidene)-lidene imine has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In addition, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.
Propiedades
Número CAS |
10599-81-2 |
|---|---|
Nombre del producto |
Methylamine, N-(1-butylpentylidene)- |
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
N-methylnonan-5-imine |
InChI |
InChI=1S/C10H21N/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
NYBJOLCTDQUIPI-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CCCC |
SMILES canónico |
CCCCC(=NC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




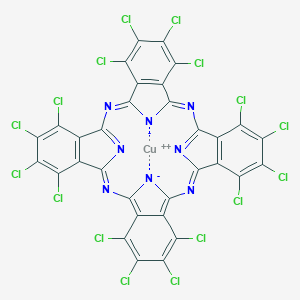
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
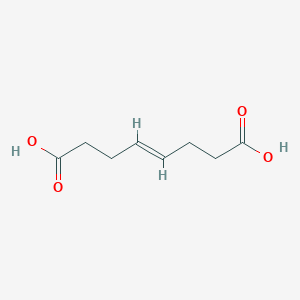
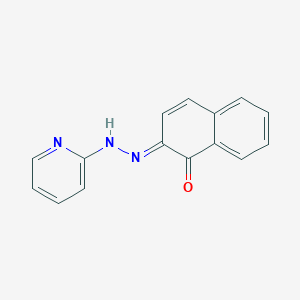
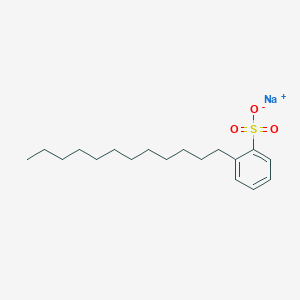
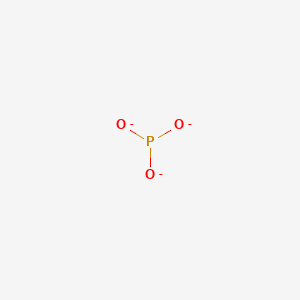
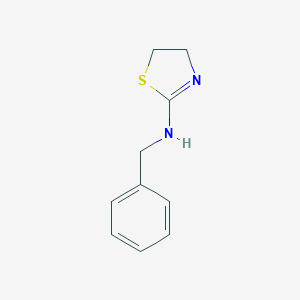
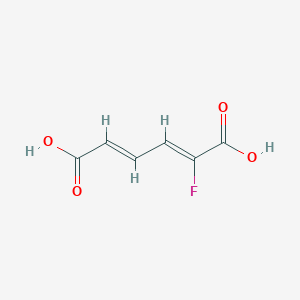
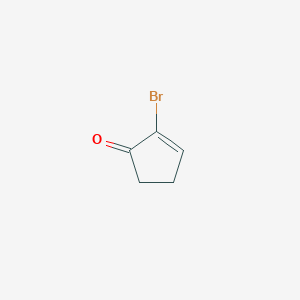

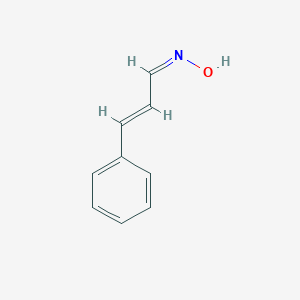
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
